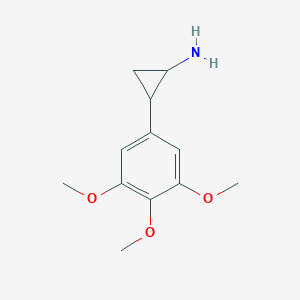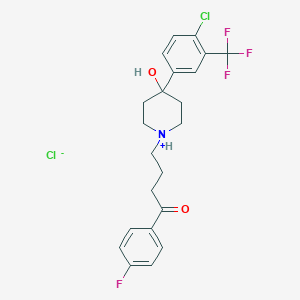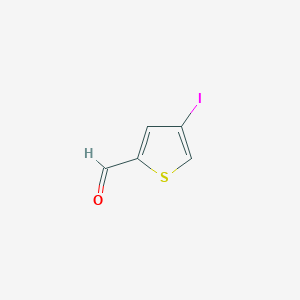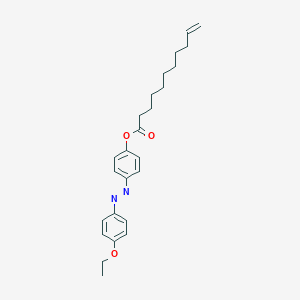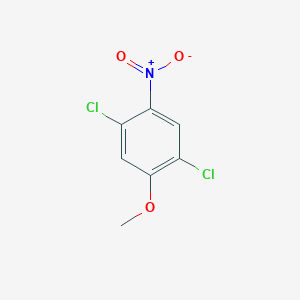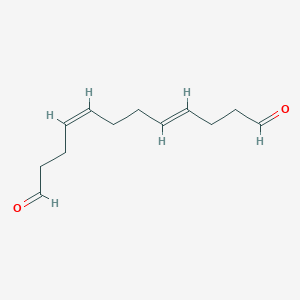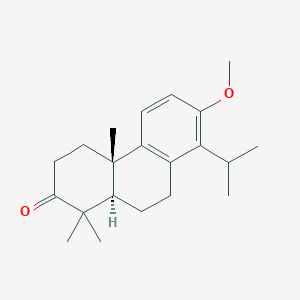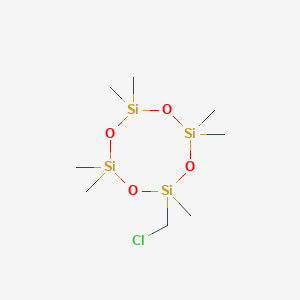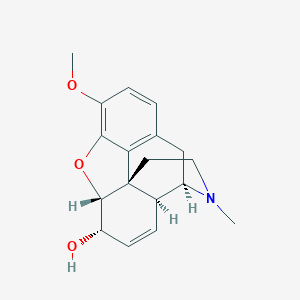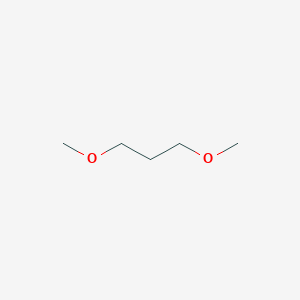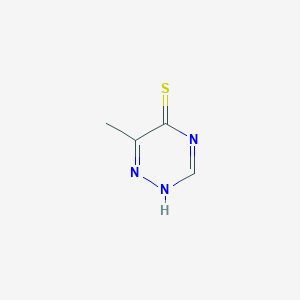
Piperazine, 1,4-diacetyl-
説明
Piperazine, 1,4-diacetyl-, is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, and acetyl groups attached to it.
Synthesis Analysis
The synthesis of piperazine derivatives has been explored in several studies. For instance, 1,4-bis(chloroacetyl)piperazine was prepared from anhydrous piperazine and chloroacetyl chloride using water as a solvent in the presence of anhydrous sodium carbonate, achieving a yield of 83.9% under optimized conditions . Another study reported the synthesis of 4-substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazines, which showed significant kappa-opioid receptor agonist activity . Additionally, the synthesis of 1,4-piperazine-2,5-dione from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate over six steps was described, yielding polymorphic crystalline forms .
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been analyzed using various techniques. Single-crystal X-ray analysis was used to determine the polymorphic forms of 1,4-piperazine-2,5-dione . The crystal structure of 1,4-Piperazine-γ,γ′-dibutyric acid revealed unusual hydrogen bonding, which was inconsistent with the normal dimerization and zwitterion form of amino acids . The crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol showed an almost planar amide moiety due to conjugation with the carbonyl group .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions. The condensation of 1,4-diacetyl- or 3-substituted 2,5-piperazinediones with salicylaldehyde derivatives in the presence of a base resulted in different products, with the conversion mechanism and structural confirmation being discussed . Solid-liquid phase transfer catalytic dicondensation of 1,4-diacetyl-2,5-piperazinedione with aldehydes was studied, leading to the synthesis of α-amino acids after reduction and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal structure of 2,2′-(Piperazine-1,4-diium-1,4-diyl)diacetate dihydrate showed a complex pattern of hydrogen-bonding interactions, resulting in a three-dimensional network . The study of the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] in solution using mass spectrometric and NMR techniques provided insights into the solution aggregation of this piperazinedione . The anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was evaluated, with the introduction of different substituents affecting the activity .
科学的研究の応用
Synthesis and Antibacterial Activities 1,4-Diacetyl piperazine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have been found effective against resistant strains of bacteria like Staphylococcus aureus. The research also delves into the preparation and antimicrobial assessment of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives, highlighting their potential in fighting drug-resistant bacterial infections (Shroff et al., 2022).
Neuromuscular Effects The neuromuscular effects of piperazine have been a subject of study, notably its use in treating ascariasis. It's known to cause flaccid paralysis in parasites, suggesting a potential mechanism similar to the curare effect on muscle action, mediated possibly by inhibition of acetylcholine's stimulating action (Castillo et al., 1963).
Chemical Synthesis Applications The condensation of 1,4-diacetyl-2,5-piperazinedione with salicylaldehyde has been investigated for producing compounds like 1-acetyl-(Z)-3-salicylidene-2,5-piperazinedione and 3-(N-acetylglycyl)aminocoumarin. Such syntheses showcase the flexibility of piperazine derivatives in chemical reactions and their potential in creating various biologically active molecules (Shin et al., 1984).
Biomedical Engineering Poly(amidoamine) hydrogels incorporating 1,4-diacetyl piperazine have been explored for in vitro culturing of peripheral nervous system cells. These hydrogels are noted for their biocompatibility, biodegradability, and ability to support the adhesion and proliferation of Schwann cells, indicating their usefulness as scaffolds for nerve regeneration (Mauro et al., 2013).
Flame Retardancy in Textiles Investigations into piperazine-phosphonates derivatives have revealed their potential as flame retardants for cotton fabric. The thermal decomposition of cotton fabric treated with these derivatives has been studied to understand their effectiveness in enhancing flame resistance, highlighting a novel application area for piperazine derivatives in materials science (Nguyen et al., 2014).
Safety And Hazards
The safety data sheet for piperazine compounds indicates that they can cause severe skin burns and eye damage, respiratory irritation, and allergic skin reactions . They may also cause allergy or asthma symptoms or breathing difficulties if inhaled . They are suspected of damaging fertility and the unborn child .
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBICYRKOTWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172352 | |
| Record name | Piperazine, 1,4-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1,4-diacetyl- | |
CAS RN |
18940-57-3 | |
| Record name | 1,1′-(1,4-Piperazinediyl)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diacetylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18940-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 18940-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1,4-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diacetylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95A229PEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



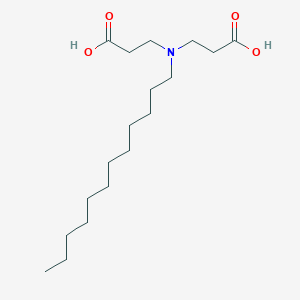
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
